4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE

Description

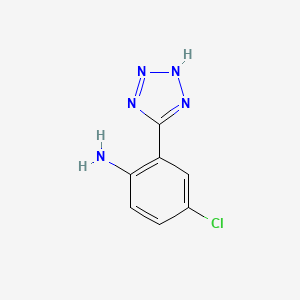

Chemical Structure: The compound features an aniline backbone substituted with a chlorine atom at the 4-position and a 1H-tetrazol-5-yl group at the 2-position. The tetrazole ring, a five-membered aromatic heterocycle with four nitrogen atoms, confers distinct electronic and steric properties. Its molecular formula is C₇H₆ClN₅, with a molecular weight of 201.61 g/mol (CAS: 54013-18-2) .

Properties

IUPAC Name |

4-chloro-2-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN5/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSUUPIMJLVUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNN=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26668-55-3 | |

| Record name | 4-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE typically involves the introduction of the tetrazole ring onto the aniline structure. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction conditions often require the use of a catalyst and a suitable solvent to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of 4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1H-tetrazol-5-yl)-aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

4-Chloro-2-(1H-tetrazol-5-yl)-aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to specific sites and modulate biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Aniline Derivatives

(a) 4-(1H-Tetrazol-1-yl)Aniline Hydrochloride

- Structure : The tetrazole is attached at the para position (4-position) of the aniline ring, lacking the chlorine substituent.

- Properties: Molecular formula C₇H₇N₅·HCl, molar mass 197.63 g/mol, density ~1.46 g/cm³.

- Key Difference : Positional isomerism significantly impacts electronic distribution and intermolecular interactions.

(b) 5-Chloro-2-(1H-1,2,4-Triazol-1-yl)Aniline

- Structure : Replaces the tetrazole with a 1,2,4-triazole ring (three nitrogen atoms).

- Properties : Molecular formula C₇H₆ClN₄ , molar mass 195.60 g/mol . The reduced nitrogen content in the triazole ring decreases ring strain but may lower metabolic stability compared to tetrazoles .

- Key Difference : Triazoles exhibit weaker hydrogen-bonding capacity and altered acidity (pKa ~2.95 for tetrazoles vs. ~4–5 for triazoles) .

Chlorinated Anilines with Heterocyclic Substituents

(a) 4-Chloro-2-(6-Chloropyrimidin-4-yl)Aniline

- Structure : Features a pyrimidine ring (two nitrogen atoms) instead of tetrazole.

- Properties : Molecular formula C₁₀H₇Cl₂N₃ , LCMS m/z 245 [M+H]⁺ . Pyrimidine’s planar structure enhances π-π stacking interactions, beneficial in drug design for target binding .

- Key Difference : Pyrimidine’s aromaticity and electron-deficient nature differ from tetrazole’s charge-separated resonance forms.

(b) 4-Chloro-2-(Trifluoromethyl)Aniline

- Structure : Substitutes tetrazole with a trifluoromethyl (-CF₃) group.

- Properties : Molecular formula C₇H₅ClF₃N , molar mass 195.57 g/mol . The -CF₃ group is strongly electron-withdrawing, increasing the acidity of the aniline NH₂ group (pKa ~1–2) compared to tetrazole-substituted analogs .

- Key Difference : -CF₃ lacks the hydrogen-bonding capability of tetrazole, reducing solubility in polar solvents.

Positional and Functional Group Isomers

(a) 4-Chloro-2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)Aniline

- Structure: Replaces tetrazole with a tetrahydroisoquinoline moiety.

- Properties: Molecular formula C₁₅H₁₅ClN₂, molar mass 258.75 g/mol.

- Key Difference : Bulky substituents introduce steric effects that may hinder synthetic accessibility.

(b) 5-Chloro-2-(4-Ethylpiperazin-1-yl)Aniline

Comparative Data Table

Biological Activity

4-Chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted aniline structure linked to a tetrazole moiety. Its molecular formula is , with a molecular weight of 188.61 g/mol. The presence of both the chloro and tetrazole groups contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of 4-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves the reaction of chloroaniline with appropriate reagents to introduce the tetrazole ring. Various methods have been developed to optimize yields and purities, including refluxing reactions and microwave-assisted synthesis.

Antimicrobial Properties

Research indicates that 4-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : It disrupts the cell cycle in the G2/M phase.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed.

In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 10 µM, indicating significant cytotoxicity.

The biological activity of 4-chloro-2-(1H-1,2,3,4-tetrazol-5-yl)aniline is believed to stem from its ability to interact with various cellular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.

- DNA Interaction : The compound has shown potential in binding to DNA, leading to disruptions in replication and transcription processes.

Study on Antimicrobial Efficacy

In a comparative study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-chloro-2-(1H-tetrazol-5-yl)aniline and tested their antimicrobial activities. The findings highlighted that modifications on the aniline ring significantly influenced potency against Gram-positive and Gram-negative bacteria.

Anticancer Research

A recent investigation focused on the anticancer effects of this compound on various cancer cell lines. The study demonstrated that it not only inhibited cell proliferation but also enhanced the efficacy of conventional chemotherapeutics when used in combination therapies.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| Cycloaddition | NaN₃, CuI | DMF | Cu(I) | ~78% |

| Purification | - | MeOH/H₂O | - | >95% purity |

Basic: What analytical methods are most effective for characterizing the structure of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, NH₂ protons resonate at δ ~6.38 ppm in similar aniline derivatives ().

- Mass spectrometry : LC-MS (e.g., m/z 261 [M+1] in ) verifies molecular weight.

- Chromatography : HPLC retention times (e.g., 0.75 minutes in ) assess purity.

Methodological Tip : Use deuterated DMSO for NMR to resolve NH₂ proton splitting. For LC-MS, electrospray ionization (ESI) in positive ion mode enhances sensitivity .

Advanced: How do the electronic effects of the chloro and tetrazole groups influence the compound’s reactivity?

Answer:

The chloro group is electron-withdrawing, directing electrophilic substitution to the para position. The tetrazole ring, being aromatic and mildly acidic (pKa ~4–5), participates in hydrogen bonding and metal coordination. Key reactivity studies include:

- Nucleophilic substitution : Chloro displacement by amines or thiols ().

- Metal complexation : Tetrazole’s nitrogen atoms bind transition metals (e.g., Cu²⁺), useful in catalysis.

Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., NaN₃, NaSH) in DMF at 60°C. Monitor progress via TLC and quantify yields by HPLC .

Advanced: What computational tools can predict the vibrational and electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model:

Q. Workflow :

Optimize geometry using Gaussian 02.

Calculate vibrational modes and electronic transitions.

Compare with experimental data to validate accuracy.

Q. Table 2: DFT-Predicted vs. Experimental Data

| Parameter | DFT Value | Experimental Value |

|---|---|---|

| HOMO-LUMO (eV) | 4.2 | 4.1 (UV-Vis) |

| C-Cl Stretch (cm⁻¹) | 745 | 752 (IR) |

Advanced: How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structure determination?

Answer:

- Data Collection : Use high-flux synchrotron sources for weak diffractors.

- Software Tools : SHELX suite (SHELXD for phasing, SHELXL for refinement) resolves twinning via twin-law refinement ().

- Crystallization : Optimize solvent mixtures (e.g., DCM/hexane) to grow single crystals.

Case Study : For a related tetrazole-aniline derivative, SHELXL refinement achieved R-factor < 0.05 using TWIN/BASF commands .

Advanced: What strategies mitigate contradictions in biological activity data across studies?

Answer:

- Standardized assays : Use consistent cell lines (e.g., S. aureus ATCC 25923 in ) and MIC protocols.

- Control compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate activity.

- Statistical analysis : Apply ANOVA to assess significance of IC₅₀ variations.

Example : In , anti-staphylococcal activity varied by <10% across triplicate runs after normalizing to positive controls.

Advanced: How does the compound’s solubility profile impact formulation for in vivo studies?

Answer:

- Solubility screening : Test in PBS, DMSO, and cyclodextrin solutions.

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in water vs. 5 mg/mL for free base).

- Nanoformulation : Use liposomes or PEGylation to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.